molecular formula C12H13N3S B4050438 5-[4-(ethylthio)phenyl]pyrazin-2-amine

5-[4-(ethylthio)phenyl]pyrazin-2-amine

Cat. No.: B4050438
M. Wt: 231.32 g/mol
InChI Key: HCJGOSOHSCECDY-UHFFFAOYSA-N
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Description

5-[4-(Ethylthio)phenyl]pyrazin-2-amine is a pyrazine-derived compound featuring a phenyl ring substituted with an ethylthio (-S-CH₂CH₃) group at the para position. Its molecular formula is C₁₂H₁₃N₃S, with a molecular weight of 243.32 g/mol.

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-16-10-5-3-9(4-6-10)11-7-15-12(13)8-14-11/h3-8H,2H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJGOSOHSCECDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CN=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key pyrazin-2-amine derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent at Para Position Molecular Weight (g/mol) Key Features References
5-[4-(Ethylthio)phenyl]pyrazin-2-amine -S-CH₂CH₃ 243.32 Ethylthio group enhances lipophilicity; potential anticancer activity
VX-970 (M6620) -SO₂-C(CH₃)₂ 463.55 ATR kinase inhibitor; sulfonyl group improves target affinity
5-(4-(Methylsulfonyl)phenyl)pyrazin-2-amine -SO₂-CH₃ 279.30 Electron-withdrawing sulfonyl group enhances kinase inhibition
5-(Trifluoromethyl)pyrazin-2-amine -CF₃ 177.12 Trifluoromethyl group increases metabolic stability and bioavailability
5-(Methylthio)pyrazin-2-amine -S-CH₃ 155.21 Smaller thioether substituent; moderate bioactivity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethylthio group (-S-CH₂CH₃) is less electron-withdrawing than sulfonyl (-SO₂-R) or trifluoromethyl (-CF₃) groups. This may reduce binding affinity to kinases like ATR but improve membrane permeability .
  • Synthetic Accessibility : Ethylthio derivatives are synthesized via nucleophilic substitution or Suzuki coupling, similar to sulfonyl analogs but without oxidation steps .
Physicochemical Properties
  • Solubility : Ethylthio derivatives are less water-soluble than sulfonyl analogs (e.g., VX-970 has aqueous solubility <1 µM, necessitating formulation optimization) .
  • Metabolic Stability : Thioether groups like ethylthio are prone to oxidative metabolism, whereas sulfonyl groups are more stable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(ethylthio)phenyl]pyrazin-2-amine
Reactant of Route 2
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